molecular formula C17H23ClO4S B5130777 diethyl {4-[(4-chlorophenyl)thio]butyl}malonate

diethyl {4-[(4-chlorophenyl)thio]butyl}malonate

Cat. No. B5130777
M. Wt: 358.9 g/mol
InChI Key: USSFZMDZJJAMHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl {4-[(4-chlorophenyl)thio]butyl}malonate, also known as CTM, is a chemical compound that has been studied extensively for its potential applications in scientific research. CTM is a malonate ester that contains a chlorophenylthio group and a butyl chain. This compound has been shown to have a variety of biochemical and physiological effects, making it a promising tool for researchers in a range of fields. In

Scientific Research Applications

Diethyl {4-[(4-chlorophenyl)thio]butyl}malonate has been used in a variety of scientific research applications, including as a tool for studying the function of ion channels and as a potential therapeutic agent for cancer and other diseases. This compound has been shown to selectively inhibit certain types of ion channels, making it a valuable tool for researchers studying the role of these channels in cellular function. Additionally, this compound has been shown to have anti-cancer properties in vitro, making it a promising candidate for further study as a potential therapeutic agent.

Mechanism of Action

The mechanism of action of diethyl {4-[(4-chlorophenyl)thio]butyl}malonate is not fully understood, but it is thought to involve the inhibition of ion channels through binding to specific sites on the channel protein. Additionally, this compound has been shown to induce apoptosis in cancer cells through a mechanism that involves the activation of caspases.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of ion channels, the induction of apoptosis in cancer cells, and the modulation of neurotransmitter release. Additionally, this compound has been shown to have anti-inflammatory properties and to inhibit the growth of certain types of bacteria.

Advantages and Limitations for Lab Experiments

One advantage of using diethyl {4-[(4-chlorophenyl)thio]butyl}malonate in lab experiments is its selectivity for certain types of ion channels. This allows researchers to study the function of these channels in isolation. Additionally, this compound has been shown to have low toxicity in vitro, making it a relatively safe tool for use in lab experiments. One limitation of using this compound is its relatively short half-life, which can make it difficult to study its long-term effects.

Future Directions

There are many potential future directions for research on diethyl {4-[(4-chlorophenyl)thio]butyl}malonate. One area of interest is the development of this compound-based therapies for cancer and other diseases. Additionally, further study is needed to fully understand the mechanism of action of this compound and its effects on ion channels and other cellular processes. Finally, the development of new synthesis methods for this compound could lead to improved purity and yield, making it more accessible to researchers.

Synthesis Methods

The synthesis of diethyl {4-[(4-chlorophenyl)thio]butyl}malonate involves the reaction of diethyl malonate with 4-chlorothiophenol and 1,4-dibromobutane in the presence of a base. The resulting product is then purified through column chromatography. This method has been shown to yield this compound in high purity and yield.

properties

IUPAC Name

diethyl 2-[4-(4-chlorophenyl)sulfanylbutyl]propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23ClO4S/c1-3-21-16(19)15(17(20)22-4-2)7-5-6-12-23-14-10-8-13(18)9-11-14/h8-11,15H,3-7,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USSFZMDZJJAMHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCCCSC1=CC=C(C=C1)Cl)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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